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molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Cat. No. B1343773
M. Wt: 169.26 g/mol
InChI Key: QLDPRSSIBTVEJA-UHFFFAOYSA-N
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Patent
US07393858B2

Procedure details

Trifluoroacetic acid (10 ml) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate (from step (iv) above; 3.9 g, 13.57 mmol) in dichloromethane (10 ml) and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1) to give the title compound (2.04 g, 89%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.O[C:9]1([CH2:22][CH2:23][C:24]([OH:27])([CH3:26])[CH3:25])[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1>ClCCl>[CH3:26][C:24]1([CH3:25])[CH2:23][CH2:22][C:9]2([CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[O:27]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate
Quantity
3.9 g
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)CCC(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OC2(CC1)CCNCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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